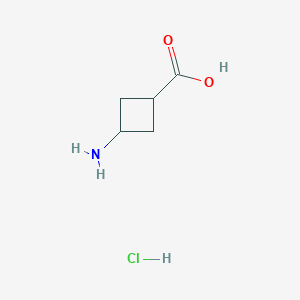

trans-3-Aminocyclobutanecarboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-aminocyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZUMNAIAFBWKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84182-60-5, 1201190-01-3 |

Source

|

| Record name | (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthesis pathway for trans-3-Aminocyclobutanecarboxylic acid hydrochloride, a valuable building block in medicinal chemistry. The presented chemo-enzymatic route leverages the high stereoselectivity of a ketoreductase-mediated reduction, followed by a stereochemical inversion via a Mitsunobu reaction to yield the desired trans isomer. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and explaining the scientific rationale behind the chosen synthetic strategy.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings are increasingly incorporated into pharmaceutical candidates due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity. trans-3-Aminocyclobutanecarboxylic acid, in particular, serves as a constrained γ-amino acid analogue, offering a rigid scaffold for the design of novel therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to further synthetic manipulations and formulation studies.

The primary challenge in synthesizing this molecule lies in the precise control of the stereochemistry at the 1 and 3 positions of the cyclobutane ring to obtain the trans configuration. This guide details a chemo-enzymatic approach that addresses this challenge effectively.

Strategic Overview of the Synthesis Pathway

The chosen synthetic route commences with the commercially available 3-oxocyclobutanecarboxylic acid and proceeds through three key stages:

-

Biocatalytic Stereoselective Reduction: A ketoreductase (KRED) is employed for the asymmetric reduction of the ketone in 3-oxocyclobutanecarboxylic acid to furnish cis-3-hydroxycyclobutanecarboxylic acid with high diastereoselectivity.

-

Stereochemical Inversion via Mitsunobu Reaction: The hydroxyl group of the cis-isomer is then subjected to a Mitsunobu reaction to invert its stereochemistry, introducing a nitrogen functionality (as an azide) to yield trans-3-azidocyclobutanecarboxylic acid.

-

Reduction and Salt Formation: The azide is subsequently reduced to the primary amine, followed by treatment with hydrochloric acid to afford the final target compound, trans-3-Aminocyclobutanecarboxylic acid hydrochloride.

This strategy is depicted in the workflow diagram below:

Caption: Chemo-enzymatic synthesis pathway for trans-3-Aminocyclobutanecarboxylic Acid HCl.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Biocatalytic Reduction of 3-Oxocyclobutanecarboxylic Acid

The cornerstone of this synthesis is the highly stereoselective reduction of the prochiral ketone. Biocatalytic reduction using ketoreductases offers exceptional selectivity, often surpassing traditional chemical methods.[1][2][3] The objective here is to produce the cis-3-hydroxycyclobutanecarboxylic acid, which is the necessary precursor for the subsequent stereochemical inversion.

Protocol:

-

Enzyme Screening: A panel of commercially available ketoreductases (KREDs) should be screened to identify an enzyme with high activity and selectivity for the substrate. The screening can be performed on a small scale using a 96-well plate format.

-

Reaction Setup: In a typical reaction, 3-oxocyclobutanecarboxylic acid (1.0 eq) is dissolved in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Cofactor Regeneration: A cofactor regeneration system is essential for KRED activity. A common system involves using NAD(P)H and a secondary alcohol like isopropanol with a corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase.

-

Enzyme Addition: The selected KRED is added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.

-

Monitoring: The reaction progress is monitored by HPLC or GC to determine the conversion and diastereomeric excess.

-

Workup and Purification: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cis-3-hydroxycyclobutanecarboxylic acid. Purification can be achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Why a KRED? Ketoreductases are known for their ability to deliver hydrides to one face of a carbonyl group with high precision, leading to excellent enantiomeric and diastereomeric excesses.[4][5][6][7] This is crucial for establishing the initial stereocenter.

-

Why screen multiple enzymes? The substrate specificity of KREDs can vary significantly. Screening a diverse panel increases the probability of finding an enzyme with optimal performance for this specific cyclobutanone derivative.[1]

-

Why the cis-hydroxy intermediate? The subsequent Mitsunobu reaction proceeds with an inversion of stereochemistry.[8][9] Therefore, starting with the cis-alcohol ensures the formation of the desired trans-amino product. A similar strategy is employed in the synthesis of related compounds.[10][11]

Step 2: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with complete inversion of stereochemistry.[8][9] In this step, the cis-hydroxyl group is converted to a trans-azide.

Protocol:

-

Reaction Setup: cis-3-Hydroxycyclobutanecarboxylic acid (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) are dissolved in a dry aprotic solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise to the stirred solution, resulting in the formation of the Mitsunobu betaine.

-

Nucleophile Addition: Diphenylphosphoryl azide (DPPA, 1.5 eq) is then added dropwise.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Monitoring: The reaction is monitored by TLC or LC-MS.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired trans-3-azidocyclobutanecarboxylic acid from triphenylphosphine oxide and other byproducts.

Causality Behind Experimental Choices:

-

Why the Mitsunobu Reaction? This reaction is highly reliable for achieving a clean S(_N)2 reaction on a secondary alcohol, leading to the desired inversion of stereochemistry.[8][9] Its application in inverting the stereochemistry of cyclic alcohols is well-documented.[10][12]

-

Why an Azide? The azide group is an excellent precursor to an amine. It is introduced as a nucleophile (from DPPA) and is relatively unreactive in subsequent steps until its intended reduction. It can be reduced to the amine under mild conditions that are unlikely to affect the rest of the molecule.

Step 3: Reduction of the Azide and Hydrochloride Salt Formation

The final steps involve the reduction of the azide to the primary amine, followed by the formation of the hydrochloride salt.

Protocol:

-

Azide Reduction: trans-3-Azidocyclobutanecarboxylic acid (1.0 eq) is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Hydrogenation: The mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filtration: The catalyst is removed by filtration through a pad of Celite.

-

Concentration: The filtrate is concentrated under reduced pressure to yield the crude trans-3-aminocyclobutanecarboxylic acid.

-

Salt Formation: The crude amino acid is redissolved in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product, trans-3-Aminocyclobutanecarboxylic acid hydrochloride.

Causality Behind Experimental Choices:

-

Why Catalytic Hydrogenation? This is a clean and efficient method for reducing azides to amines. The reaction conditions are mild, and the only byproduct is nitrogen gas.

-

Why Hydrochloride Salt? The formation of the hydrochloride salt serves several purposes: it enhances the stability of the amino acid, improves its handling characteristics (often a crystalline solid), and increases its solubility in aqueous media, which can be advantageous for biological testing or subsequent reactions.

Data Summary

| Step | Starting Material | Product | Key Reagents | Expected Yield | Stereoselectivity |

| 1 | 3-Oxocyclobutanecarboxylic acid | cis-3-Hydroxycyclobutanecarboxylic acid | Ketoreductase, NAD(P)H | >80% | >95% de |

| 2 | cis-3-Hydroxycyclobutanecarboxylic acid | trans-3-Azidocyclobutanecarboxylic acid | PPh3, DIAD, DPPA | 60-80% | >99% inversion |

| 3 | trans-3-Azidocyclobutanecarboxylic acid | trans-3-Aminocyclobutanecarboxylic acid HCl | H2, Pd/C; HCl | >90% | Stereochemistry retained |

Conclusion

The chemo-enzymatic pathway detailed in this guide presents a highly efficient and stereoselective method for the synthesis of trans-3-Aminocyclobutanecarboxylic acid hydrochloride. By strategically combining the exquisite selectivity of biocatalysis with the reliability of the Mitsunobu reaction, this route effectively addresses the challenge of controlling the stereochemistry of the cyclobutane ring. This approach is amenable to scale-up and provides a reliable source of this important building block for drug discovery and development programs.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems [mdpi.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Computationally Supported Inversion of Ketoreductase Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. scilit.com [scilit.com]

- 7. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 11. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

physicochemical properties of trans-3-aminocyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of trans-3-Aminocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Aminocyclobutane-1-carboxylic acid is a non-proteinogenic, conformationally constrained amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold provides a unique structural motif that allows for the precise spatial orientation of its amino and carboxylic acid functional groups. This structural constraint is highly valuable in the design of peptidomimetics, where it can enforce specific secondary structures like β-turns, and in the development of small molecule therapeutics targeting receptors and transporters where a defined pharmacophore geometry is critical for activity.[1][2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, from synthesis and formulation to predicting its pharmacokinetic and pharmacodynamic behavior.

This guide offers a detailed examination of the core , providing both established data and the experimental frameworks necessary for their validation. The protocols described are grounded in standard laboratory practices, emphasizing the rationale behind each step to ensure robust and reproducible results.

Molecular Identity and Core Attributes

The foundational step in characterizing any chemical entity is to establish its basic molecular properties. These identifiers are crucial for literature searches, regulatory submissions, and accurate documentation.

-

IUPAC Name: (1r,3r)-3-aminocyclobutane-1-carboxylic acid

-

Molecular Formula: C₅H₉NO₂[3]

-

Molecular Weight: 115.13 g/mol [3]

-

CAS Number: 74307-75-8[4]

-

PubChem CID: 194581[3]

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | PubChem[3] |

| Molecular Weight | 115.13 g/mol | PubChem[3] |

| XLogP3-AA (Predicted) | -2.9 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a compound's suitability for biological testing and its potential as a therapeutic agent. For trans-3-aminocyclobutane-1-carboxylic acid, its zwitterionic nature at physiological pH—possessing both a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻)—suggests good aqueous solubility. However, precise quantification is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing its most stable state in solution.

Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase. This ensures the measured concentration represents the true thermodynamic limit of solubility under the specified conditions (e.g., pH, temperature).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid trans-3-aminocyclobutane-1-carboxylic acid to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it remains constant.

-

Phase Separation: Allow the suspension to settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration. Filtration through a low-binding membrane filter (e.g., 0.22 µm PVDF) is critical to remove all undissolved particles without affecting the concentration of the dissolved compound.

-

Quantification: Accurately dilute an aliquot of the clear filtrate with the appropriate mobile phase. Determine the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[6][7]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Acid-Base Properties (pKa) and Isoelectric Point (pI)

As an amino acid, trans-3-aminocyclobutane-1-carboxylic acid is an amphoteric molecule with two ionizable groups. The pKa values define the pH range over which these groups ionize and are fundamental to predicting the compound's charge state, solubility, and receptor interactions at different physiological pH levels.

-

pKa₁: Corresponds to the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺).

-

pKa₂: Corresponds to the amino group (-NH₃⁺ ⇌ -NH₂ + H⁺).

Experimental Protocol: pKa Determination by Potentiometric Titration

This technique involves monitoring the pH of a solution of the amino acid as a titrant (a strong base) is added incrementally. The resulting titration curve reveals the pKa values.[8][9]

Causality: At the midpoint of each buffering region on the titration curve (where the concentrations of the protonated and deprotonated forms of an ionizable group are equal), the pH is equal to the pKa of that group, as described by the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Initial Acidification: Adjust the initial pH of the solution to a low value (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both the amino and carboxyl groups are fully protonated.

-

Titration: Place a calibrated pH probe in the solution and begin titrating by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[10][11] Record the pH after each addition, allowing the reading to stabilize.

-

Data Plotting: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve will show two distinct buffering regions.

-

pKa Determination:

-

Identify the two equivalence points, which are the points of steepest inflection on the curve.

-

The volume of titrant required to reach the first half-equivalence point (halfway to the first equivalence point) corresponds to pKa₁. The pH at this point is pKa₁.

-

The volume of titrant at the second half-equivalence point (halfway between the first and second equivalence points) corresponds to pKa₂. The pH at this point is pKa₂.

-

-

Isoelectric Point (pI) Calculation: The pI, the pH at which the molecule has a net zero charge, is calculated as the average of the two pKa values: pI = (pKa₁ + pKa₂)/2 .

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

LogP (Partition Coefficient): Refers to the ratio of the concentration of the neutral species of the compound in octanol and water at equilibrium.

-

LogD (Distribution Coefficient): Refers to the ratio of the total concentration of all species (neutral and ionized) of the compound in octanol and water at a specific pH.[12][13] For an ionizable molecule like an amino acid, LogD is pH-dependent and more physiologically relevant than LogP.

Experimental Protocol: LogD Determination (Shake-Flask Method)

The shake-flask method remains the benchmark for lipophilicity measurement due to its directness.[14][15][16]

Causality: This method physically partitions the compound between two immiscible liquid phases (n-octanol and an aqueous buffer). By quantifying the compound's concentration in each phase after equilibrium is reached, a direct measure of its distribution is obtained.

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer of interest (e.g., PBS at pH 7.4) for several hours. Allow the phases to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The initial concentration should be chosen to be within the linear range of the analytical method.

-

Equilibration: Seal the vial and shake it gently for a sufficient time (e.g., 2-4 hours, to be optimized) at a constant temperature to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean and complete separation of the two phases.

-

Sampling and Quantification: Carefully remove an aliquot from each phase. It is crucial to avoid cross-contamination. Quantify the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: The LogD is calculated using the following formula: LogD = log₁₀(C_oct / C_aq) .

Spectral Properties for Structural Confirmation

Spectroscopic analysis provides the fingerprint of a molecule, confirming its identity and structural integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show distinct signals for the protons on the cyclobutane ring. The trans configuration would lead to specific coupling constants and chemical shifts for the methine protons at C1 and C3. Protons adjacent to the electron-withdrawing carboxyl and amino groups will be shifted downfield.

-

¹³C NMR: Would show characteristic signals for the carbonyl carbon of the carboxylic acid (~170-180 ppm), and the two methine carbons bonded to the functional groups, in addition to the methylene carbons of the cyclobutane ring.[17]

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretching from the amine group (~3300-3500 cm⁻¹), and a strong C=O stretch from the carbonyl group (~1700-1730 cm⁻¹).

-

Mass Spectrometry (MS): In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺, with an m/z value corresponding to the molecular weight plus the mass of a proton (115.13 + 1.008 ≈ 116.14).

Conclusion

The —namely its zwitterionic nature, potential for good aqueous solubility, distinct acid-base characteristics, and low lipophilicity—define its behavior in both chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties, ensuring data integrity and facilitating the rational design of novel therapeutics. A thorough understanding of this foundational data is indispensable for any scientist aiming to leverage the unique structural and conformational advantages of this valuable synthetic building block.

References

-

Crisma, M., Moretto, V., Formaggio, F., Toniolo, C., & Bardi, R. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. Available at: [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

Anonymous. (n.d.). Determination of The Pka Values of An Amino Acid. Scribd. Available at: [Link]

-

Bilska-Wilkosz, A. (2024). LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

-

Fakhree, M. A. A., & Abolhasani, M. H. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

Sreekanth, A. (2016). solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

Pawar, P. R., & Solanki, P. V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Ciura, K., Dziomba, S., & Nowak, P. (2017). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. OUCI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem. Available at: [Link]

-

Anonymous. (n.d.). Amino Acids Titration Analysis. Scribd. Available at: [Link]

-

Lokey, S. (2017). Shake Flask logK. Lokey Lab Protocols. Available at: [Link]

-

Bilska-Wilkosz, A., & Pohjola, L. (2021). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

-

Eroglu, A. (2020). 04 - Amino Acid Titration Curve. YouTube. Available at: [Link]

-

Anonymous. (n.d.). Amino Acid Titration Lab Protocol. Studylib. Available at: [Link]

-

Gilon, C., Halle, D., Chorev, M., Sela, M., & Hizi, A. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

Oka, S., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. PubMed. Available at: [Link]

-

Christensen, H. N., et al. (1987). Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRANS-3-AMINOCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. studylib.net [studylib.net]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set… [ouci.dntb.gov.ua]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Putative Mechanism of Action of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Introduction

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a conformationally restricted amino acid analogue. Its rigid cyclobutane core offers a unique three-dimensional presentation of the amino and carboxylic acid functional groups, making it a molecule of significant interest in medicinal chemistry and chemical biology. While comprehensive studies on its precise mechanism of action are not extensively documented in publicly available literature, its structural similarity to known neuromodulators and amino acid transporter substrates allows for the formulation of a compelling, testable hypothesis regarding its biological activity.

This guide will, therefore, explore the putative mechanism of action of trans-3-aminocyclobutanecarboxylic acid hydrochloride, drawing on established knowledge of related compounds. We will operate under the primary hypothesis that this molecule acts as a modulator of γ-aminobutyric acid (GABA) receptors or as a substrate for amino acid transporters. This document is intended for researchers, scientists, and drug development professionals, providing a framework for investigating its molecular interactions and cellular effects.

Part 1: Hypothesized Mechanisms of Action

Based on its structural features, two primary hypotheses for the mechanism of action of trans-3-aminocyclobutanecarboxylic acid hydrochloride can be proposed:

-

GABA Receptor Modulation: The molecule is a structural analogue of GABA, the principal inhibitory neurotransmitter in the central nervous system.[1] The constrained cyclobutane ring system may confer selectivity for specific GABA receptor subtypes (GABAA, GABAB, or GABAC). It could act as an agonist, antagonist, or allosteric modulator.[1][2][3][4]

-

Amino Acid Transporter Interaction: Many cancer cells upregulate amino acid transporters to meet their high metabolic demands.[5] Synthetic amino acid analogues are often designed to be recognized and transported by these systems, such as L-type amino acid transporter 1 (LAT1) or Alanine, Serine, Cysteine Transporter 2 (ASCT2).[5][6] trans-3-Aminocyclobutanecarboxylic acid could function as a competitive inhibitor or a substrate for these transporters.

The following sections will detail the experimental workflows required to systematically investigate these hypotheses.

Part 2: Experimental Validation of Hypothesized Mechanisms

Investigation of GABA Receptor Modulation

The initial line of inquiry should focus on determining if trans-3-aminocyclobutanecarboxylic acid hydrochloride interacts with GABA receptors.

Rationale: To determine the binding affinity of the compound for different GABA receptor subtypes. This is a crucial first step to establish a direct interaction.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing specific GABAA (e.g., α1β2γ2) or GABAB receptor subtypes.

-

Assay Setup: In a 96-well plate, incubate the prepared membranes with a known radioligand for the target receptor (e.g., [3H]muscimol for the GABAA agonist site, [3H]CGP54626 for the GABAB antagonist site) and varying concentrations of trans-3-aminocyclobutanecarboxylic acid hydrochloride.

-

Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

| Receptor Subtype | Radioligand | Ki (µM) of trans-3-Aminocyclobutanecarboxylic acid hydrochloride |

| GABAA (α1β2γ2) | [3H]muscimol | TBD |

| GABAB | [3H]CGP54626 | TBD |

Rationale: To determine the functional effect of the compound on GABA receptor activity. This assay will reveal whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype.

-

Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

-

Agonist/Antagonist Testing: Perfuse the oocyte with a solution containing a known concentration of GABA to elicit a current. Co-apply varying concentrations of trans-3-aminocyclobutanecarboxylic acid hydrochloride to determine if it inhibits or potentiates the GABA-evoked current. To test for direct agonism, apply the compound in the absence of GABA.

-

Data Analysis: Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Workflow Diagram:

Caption: Workflow for characterizing GABA receptor interaction.

Investigation of Amino Acid Transporter Interaction

If the compound does not show significant activity at GABA receptors, the next logical step is to investigate its interaction with amino acid transporters.

Rationale: To determine if trans-3-aminocyclobutanecarboxylic acid hydrochloride can inhibit the uptake of a known amino acid transporter substrate.

Protocol:

-

Cell Culture: Culture cell lines known to express high levels of specific transporters (e.g., DU145 prostate cancer cells for ASCT2 and LAT1).[6]

-

Assay Setup: Seed cells in a 24-well plate. Pre-incubate the cells with varying concentrations of trans-3-aminocyclobutanecarboxylic acid hydrochloride in a sodium-containing or sodium-free buffer (to distinguish between sodium-dependent and -independent transporters).

-

Substrate Addition: Add a radiolabeled substrate (e.g., [14C]glutamine for ASCT2, [14C]leucine for LAT1) and incubate for a short period.

-

Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular substrate, lyse the cells, and measure the intracellular radioactivity.

-

Data Analysis: Calculate the IC50 for the inhibition of substrate uptake.

Data Presentation:

| Transporter | Cell Line | Substrate | Buffer Condition | IC50 (µM) of trans-3-Aminocyclobutanecarboxylic acid hydrochloride |

| ASCT2 | DU145 | [14C]glutamine | Na+-containing | TBD |

| LAT1 | DU145 | [14C]leucine | Na+-free | TBD |

Rationale: To determine if trans-3-aminocyclobutanecarboxylic acid hydrochloride is itself a substrate for amino acid transporters. This would require radiolabeling of the compound.

Protocol:

-

Radiolabeling: Synthesize radiolabeled trans-3-amino[14C]cyclobutanecarboxylic acid hydrochloride.

-

Uptake Experiment: Perform a time-course uptake experiment using the radiolabeled compound in relevant cell lines.

-

Kinetic Analysis: Determine the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) to characterize the transport kinetics.

Workflow Diagram:

Caption: Workflow for characterizing amino acid transporter interaction.

Part 3: Downstream Cellular Effects and Phenotypic Assays

Once a primary molecular target is identified, the next step is to investigate the downstream cellular consequences.

-

If a GABA Receptor Modulator:

-

Neuronal Activity Assays: Use multi-electrode arrays or calcium imaging to assess the effect on neuronal firing rates and network activity in primary neuronal cultures.

-

Behavioral Assays (in vivo): In animal models, assess anxiolytic, sedative, or anticonvulsant effects.

-

-

If an Amino Acid Transporter Inhibitor/Substrate:

-

Cell Proliferation Assays: Determine the effect on the growth of cancer cell lines that are dependent on the targeted transporter.

-

Metabolic Profiling: Analyze changes in intracellular amino acid levels and related metabolic pathways.

-

Conclusion

This guide provides a structured, hypothesis-driven framework for elucidating the mechanism of action of trans-3-aminocyclobutanecarboxylic acid hydrochloride. By systematically evaluating its interaction with GABA receptors and amino acid transporters, researchers can build a comprehensive understanding of its biological activity. The proposed experimental workflows, from initial binding studies to functional and phenotypic assays, represent a robust approach to characterizing this novel molecule and unlocking its potential therapeutic applications.

References

-

Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.

-

Conti, P. et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science.

-

MedChemExpress. trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid.

-

Oka, S. et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 39(1), 109-19.

-

AChemBlock. trans-3-amino-cyclobutanecarboxylic acid 97% | CAS: 74307-75-8.

-

Wikipedia. GABAA receptor positive allosteric modulator.

-

Christensen, H. N. et al. (1983). Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. Journal of Medicinal Chemistry, 26(9), 1374-8.

-

Santa Cruz Biotechnology. 1-Aminocyclobutane-trans-1,3-dicarboxylic acid | CAS 73550-55-7.

-

ResearchGate. γ-Aminobutyric Acid(C) (GABA C ) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates.

-

Sigel, E., & Steinmann, M. E. (2012). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 17(9), 10476-10502.

-

Thermo Scientific Chemicals. trans-3-(Boc-amino)cyclobutanecarboxylic acid, 97%.

-

Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

-

ChemicalBook. trans-3-aminocyclopentane-1-carboxylic acid hydrochloride | 1392803-15-4.

-

Al-Hasani, R., & Bruchas, M. R. (2011). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 117(5), 765-78.

-

ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.

-

Schuster, D. M. et al. (2015). Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease. Journal of Nuclear Medicine, 56(2), 241-247.

Sources

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

early discovery and development of cyclobutane amino acids

An In-Depth Technical Guide to the Early Discovery and Development of Cyclobutane Amino Acids

Foreword: The Quest for Rigidity in a Flexible World

In the landscape of medicinal chemistry, native peptides are both a source of inspiration and frustration. Their exquisite specificity for biological targets is often offset by poor pharmacokinetic properties, primarily due to their conformational flexibility and susceptibility to enzymatic degradation.[1][2][3] The drive to overcome these limitations gave rise to the field of peptidomimetics—the art and science of designing molecules that mimic the structure and function of natural peptides but possess enhanced drug-like properties.[4][5][6] A cornerstone of this endeavor is the principle of conformational constraint: by reducing the rotational freedom of a peptide backbone or its side chains, we can pre-organize the molecule into its bioactive conformation, thereby increasing receptor affinity and improving metabolic stability.[4][7][8] It is from this fundamental pursuit that cyclobutane amino acids (CBAAs) emerged as a class of uniquely powerful building blocks. This guide delves into the core principles, early synthetic hurdles, and foundational applications that established the role of these strained cyclic scaffolds in modern drug discovery.

The Strategic Imperative for Cyclobutane Scaffolds

The choice to incorporate a cyclobutane ring into an amino acid structure is a deliberate one, driven by the unique conformational properties imparted by the four-membered ring. Unlike larger, more flexible cycloalkanes, cyclobutane exists in a distinctly puckered conformation to relieve torsional strain, with one carbon atom bent out of the plane of the other three by approximately 25-30°.[9][10] This rigid, non-planar geometry provides a structurally defined scaffold that can be leveraged in several ways:

-

Entropy Reduction: By locking a portion of a molecule into a defined geometry, the entropic penalty of binding to a receptor is significantly reduced, which can lead to a direct improvement in binding potency.

-

Vectorial Projection of Substituents: The puckered ring allows for precise, three-dimensional positioning of functional groups, enabling chemists to probe the pharmacophore of a target with high fidelity.[11]

-

Metabolic Shielding: The cyclobutane core is not a natural substrate for many proteases, and its incorporation can shield adjacent peptide bonds from enzymatic cleavage, thereby extending the half-life of a therapeutic peptide.[3]

-

Novel Chemical Space: The introduction of a strained ring system provides access to novel three-dimensional structures that are underrepresented in typical screening libraries, offering a pathway to new intellectual property and potentially overcoming resistance mechanisms.[12]

The following diagram illustrates the strategic rationale for employing conformationally constrained amino acids like CBAAs in peptidomimetic design.

Caption: The rationale for using CBAAs in drug design.

Foundational Synthetic Strategies: Forging the Four-Membered Ring

The early development of CBAAs was fundamentally a challenge in synthetic organic chemistry. Creating a stereochemically defined, functionalized four-membered ring required novel approaches. Historically, these strategies can be broadly categorized into two main paradigms: building the ring via cycloaddition or modifying a pre-existing cyclobutane core.

Paradigm 1: [2+2] Cycloaddition Reactions

The most direct and atom-economical method for constructing a cyclobutane ring is the [2+2] cycloaddition of two alkene-containing molecules.[13][14] Early efforts heavily relied on photochemical methods, where UV irradiation excites an alkene to a reactive state that can then dimerize with another alkene.[15][16]

-

Mechanism & Causality: Photochemical [2+2] cycloadditions often proceed through a triplet excited state. The choice of a photosensitizer can be critical to facilitate intersystem crossing to this reactive state, allowing the reaction to occur under milder conditions (e.g., with visible light instead of harsh UV).[1][2][17] More recent developments have leveraged iridium or ruthenium-based photocatalysts that act as triplet energy transfer agents, enabling highly selective and scalable access to complex CBAAs under visible light irradiation.[1][2][18] The causality here is clear: by using a catalyst to absorb light and transfer energy, the reaction avoids direct, high-energy irradiation of the substrates, which often leads to side products and decomposition.

-

Key Challenge: The primary challenge in these reactions is controlling stereoselectivity. The cycloaddition can result in multiple diastereomers, and achieving enantioselectivity often requires the use of chiral auxiliaries or catalysts.[19][20]

Paradigm 2: Functionalization of Pre-formed Cyclobutanes

An alternative and often more controllable approach involves starting with a commercially available or readily synthesized cyclobutane derivative and introducing the amino and carboxylic acid functionalities through classical organic transformations.[21][22]

-

Mechanism & Causality: This strategy transforms the challenge from ring formation to stereoselective functionalization. For example, a key intermediate like 3-oxocyclobutane-1-carboxylic acid can be subjected to reactions such as reductive amination or Curtius rearrangement to install the amine group.[23] The advantage of this approach is that the stereochemistry of the starting material can often be relayed to the final product. For instance, the cis or trans relationship of substituents on the starting ring can be maintained throughout the synthetic sequence, providing excellent diastereocontrol.[7]

The diagram below contrasts these two foundational synthetic paradigms.

Caption: Major synthetic routes to cyclobutane amino acids.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built upon robust, reproducible protocols. Below are methodologies for the synthesis of a foundational CBAA building block and its subsequent protection, representing a common workflow in the field.

Protocol: Visible Light-Mediated [2+2] Cycloaddition

This protocol is adapted from modern photocatalytic methods that represent an evolution of early UV-based approaches, offering higher selectivity and milder conditions.[1][2][18]

Objective: To synthesize a protected cyclobutane α-amino acid via photocatalytic [2+2] cycloaddition.

Materials:

-

N-acetyl-α,β-dehydroalanine methyl ester (Substrate 1)

-

Styrene (Substrate 2)

-

[Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (Photocatalyst, e.g., 2 mol%)

-

Acetonitrile (CH₃CN), degassed (Solvent)

-

Blue LED light source (e.g., 415 nm)

-

Schlenk flask or equivalent vessel for inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add N-acetyl-α,β-dehydroalanine methyl ester (1.0 equiv), the photocatalyst (0.02 equiv), and a magnetic stir bar.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality: This is critical to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.

-

Addition of Reagents: Add degassed acetonitrile to achieve a concentration of 0.2 M, followed by the addition of styrene (1.5 equiv) via syringe.

-

Photoreaction: Place the flask approximately 5 cm from the blue LED light source and begin vigorous stirring. The reaction vessel may require cooling with a fan to maintain room temperature (approx. 20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting starting material is observed (typically 24 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to isolate the desired cyclobutane product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[2]

Protocol: Boc-Protection of 1-Aminocyclobutane-1-carboxylic Acid

This protocol describes the protection of the amino group, a mandatory step to prepare the CBAA for use in solid-phase peptide synthesis.[3][24]

Objective: To synthesize N-Boc-1-aminocyclobutanecarboxylic acid.

Materials:

-

1-Aminocyclobutane-1-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

1,4-Dioxane and Water (Solvent system)

-

Ethyl Acetate (EtOAc) for extraction

-

1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-aminocyclobutane-1-carboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and an aqueous solution of NaHCO₃ (3.0 equiv). Cool the stirred solution to 0 °C in an ice bath. Causality: The basic aqueous solution deprotonates the carboxylic acid and ensures the amino group is a free nucleophile, ready to react.

-

Addition of Boc Anhydride: Add (Boc)₂O (1.2 equiv) to the cooled solution. The reaction may be slow, so it is allowed to warm to room temperature and stirred for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC, staining for the free amine (e.g., with ninhydrin) to confirm the consumption of the starting material.

-

Workup - Phase Separation: Once complete, wash the reaction mixture with ethyl acetate (2 x volume) to remove unreacted (Boc)₂O and other nonpolar impurities. The desired product remains in the aqueous layer as its sodium salt.[24]

-

Acidification: Carefully acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C. The product will precipitate or become extractable. Causality: Acidification protonates the carboxylate, rendering the molecule neutral and less water-soluble, allowing for its extraction into an organic solvent.

-

Extraction: Extract the product from the acidified aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-protected product, typically as a white solid.[24]

Data Presentation: Quantifying the Impact of Constraint

The structural consequences of incorporating a cyclobutane ring are quantifiable. The table below compares key structural parameters of cyclobutane with other common cycloalkanes, highlighting its unique nature.

| Feature | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane (Chair) |

| Internal C-C-C Angle | 60° | ~88° | ~105° | ~111° |

| Angle Strain (kJ/mol) | High (~115 total) | Moderate (~110 total) | Low (~26 total) | Negligible (~0) |

| Torsional Strain | High (Eclipsed H's) | Partially Relieved | Partially Relieved | Negligible (Staggered H's) |

| Conformation | Planar | Puckered/Folded | Envelope/Twist | Chair/Boat |

| Data synthesized from principles described in organic chemistry literature.[9][10] |

This inherent strain and puckered conformation directly influence the properties of peptides into which CBAAs are incorporated. Early studies on tuftsin, an immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg), provided compelling evidence of this.

| Tuftsin Analog | Position of CBAA | Relative Biological Activity (%) | Resistance to Hydrolysis |

| Native Tuftsin | N/A | 100 | Low |

| [MThr¹]tuftsin | 1 (Threonine analog) | >100 | High |

| [MOrn²]tuftsin | 2 (Ornithine analog) | ~100 | High |

| [MVal³]tuftsin (isomer a) | 3 (Valine analog) | >100 | Not Reported |

| Data adapted from Gershonov et al., J. Med. Chem.[25] |

The data clearly demonstrates that replacing native amino acids with CBAA derivatives can maintain or even enhance biological activity while dramatically increasing resistance to enzymatic degradation, a key goal in peptide drug development.[25]

Application Workflow: From Building Block to Bioactive Peptide

The ultimate utility of a novel amino acid is its successful incorporation into a larger molecule to modulate its function. The workflow for using a protected CBAA in a standard solid-phase peptide synthesis (SPPS) protocol is a critical aspect of its development.

Caption: Workflow for incorporating a CBAA into a peptide via SPPS.

This workflow highlights the necessity of orthogonal protecting groups (e.g., Fmoc for the resin-bound chain, Boc for the incoming CBAA), which allow for selective deprotection at each step, a fundamental principle of modern peptide synthesis.[3]

Conclusion

The were born from a strategic need to impose order on the inherent floppiness of peptides. The journey from conceptual importance to practical application was paved by synthetic innovation, moving from challenging photochemical reactions to more controlled, stereoselective methodologies. These foundational efforts established CBAAs not merely as chemical curiosities, but as indispensable tools in the medicinal chemist's arsenal. By providing a rigid, non-natural scaffold, they enable the design of peptidomimetics with superior potency, stability, and pharmacokinetic profiles, a legacy that continues to influence the development of next-generation therapeutics.[11]

References

-

Gisbert, C., et al. (2018). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

-

Parisi, G., et al. (2019). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

-

ResearchGate. (n.d.). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. [Link]

-

Moglioni, A. G., et al. (1998). Stereoselective synthesis of novel cyclobutane dehydro amino acids from (+)-α-pinene. Tetrahedron: Asymmetry. [Link]

-

Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. [Link]

-

Cativiela, C., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

-

ResearchGate. (n.d.). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. ResearchGate. [Link]

-

Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

-

Reddy, R. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

-

Reddy, P. V., et al. (2013). Synthesis of a conformationally constrained δ-amino acid building block. PubMed. [Link]

-

Ortuño, R. M., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science Publishers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Liras, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]

-

ResearchGate. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ResearchGate. [Link]

-

Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]

-

Asres, K., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

-

Dougherty, P. G., et al. (2017). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC - NIH. [Link]

-

Muttenthaler, M., et al. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

-

Hruby, V. J., et al. (2009). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. [Link]

-

Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. [Link]

-

Brandl, T., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science (RSC Publishing). [Link]

-

Ojeda, C., et al. (2021). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NIH. [Link]

-

Ortuño, R. M., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Ingenta Connect. [Link]

-

de Witte, W., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

Asres, K., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

-

Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

-

Royo, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

-

ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

-

Martin, A., et al. (2022). From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. Journal of Nanobiotechnology. [Link]

- Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids.

-

OpenStax. (2023). 4.4 Conformations of Cycloalkanes. Organic Chemistry | OpenStax. [Link]

- Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

-

ResearchGate. (n.d.). A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

-

da Silva, E. R., et al. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Communications Chemistry. [Link]

Sources

- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cyclobutane synthesis [organic-chemistry.org]

- 15. Cyclobutane - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Pe...: Ingenta Connect [ingentaconnect.com]

- 23. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 24. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 25. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structural Analysis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold offers a unique structural motif for the design of novel therapeutics with improved metabolic stability and target specificity. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for its effective application. This guide provides a comprehensive technical overview of the structural analysis of trans-3-aminocyclobutanecarboxylic acid hydrochloride, integrating theoretical principles with expected experimental outcomes from key analytical techniques. While a dedicated, publicly available crystal structure for this specific molecule is not available at the time of this writing, this guide leverages data from closely related analogs and computational modeling to provide a robust framework for its structural elucidation.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a well-established strategy to overcome limitations such as poor metabolic stability and low bioavailability. Cyclobutane-containing amino acids, such as trans-3-aminocyclobutanecarboxylic acid, are particularly valuable due to their rigid ring structure, which restricts conformational freedom. This rigidity can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical formulations.

This guide will delve into the multifaceted approach required for the complete structural characterization of trans-3-aminocyclobutanecarboxylic acid hydrochloride, covering fundamental chemical properties, conformational analysis, and spectroscopic interrogation.

Fundamental Chemical Properties

A foundational understanding of the basic chemical properties of trans-3-aminocyclobutanecarboxylic acid hydrochloride is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 151.59 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Purity | Typically >97% | [2][3] |

| CAS Number | 74307-75-8 (for the free amino acid) | [3][4][5][6] |

Conformational Analysis: A Blend of Theory and Experiment

The puckered nature of the cyclobutane ring dictates the overall three-dimensional structure and, consequently, the biological activity of its derivatives. The trans configuration of the amino and carboxylic acid groups significantly influences the preferred ring conformation.

Theoretical Predictions: Insights from Computational Chemistry

In the absence of a definitive crystal structure, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the most stable conformation of trans-3-aminocyclobutanecarboxylic acid hydrochloride. Such studies on similar cyclobutane systems suggest that the ring is not planar but exists in a puckered conformation to relieve ring strain.[7] The two primary puckered conformations are often described by a puckering angle. For the trans isomer, the substituents can adopt either a pseudo-axial or pseudo-equatorial orientation. Energy calculations are crucial to determine the global minimum energy conformation.

A theoretical investigation into the conformational landscape of the related 1-aminocyclopropanecarboxylic acid has demonstrated the utility of DFT calculations in determining stable conformers and rotational barriers, providing a solid methodological basis for similar studies on our target molecule.[8]

Experimental Workflow: Computational Conformational Analysis

Caption: Workflow for computational structural analysis.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of trans-3-aminocyclobutanecarboxylic acid hydrochloride in the absence of single-crystal X-ray data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. For trans-3-aminocyclobutanecarboxylic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is expected to be complex due to the rigid, non-planar nature of the cyclobutane ring, leading to distinct chemical shifts for axial and equatorial protons.

-

Methine Protons (CH-NH₃⁺ and CH-COOH): These protons, being attached to carbons bearing electron-withdrawing groups, will be shifted downfield. Their chemical shifts and coupling constants will be highly dependent on their pseudo-axial or pseudo-equatorial orientation.

-

Methylene Protons (CH₂): The two sets of methylene protons on the cyclobutane ring are diastereotopic and are expected to show complex splitting patterns (multiplets).

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon (C=O): Expected to appear significantly downfield, typically in the range of 170-180 ppm.

-

Methine Carbons (C-NH₃⁺ and C-COOH): These carbons will be deshielded and appear in the midfield region.

-

Methylene Carbons (CH₂): These will be the most upfield signals in the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of trans-3-aminocyclobutanecarboxylic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the spectral width.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

2D NMR Experiments (Optional but Recommended): To unambiguously assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons with their directly attached carbons.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule.

Expected Vibrational Modes:

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (NH₃⁺) | 3200-2800 (broad) | Broad due to hydrogen bonding. |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | Often overlaps with C-H and N-H stretches.[7] |

| C-H Stretch (Aliphatic) | 3000-2850 | |

| C=O Stretch (Carboxylic Acid) | 1730-1700 | Position can be influenced by hydrogen bonding.[7] |

| N-H Bend (NH₃⁺) | 1600-1500 | |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | |

| O-H Bend (Carboxylic Acid) | 1440-1395 and 950-910 | [7] |

The combination of FTIR and Raman spectroscopy can be particularly powerful, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

While EI is a hard ionization technique that may lead to extensive fragmentation, key fragments can be predicted.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free amino acid (115.13 g/mol ) might be observed, although it may be weak or absent for this type of molecule.[6]

-

Loss of HCl: A peak corresponding to the loss of HCl from the hydrochloride salt is expected.

-

Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment at [M-45]⁺.

-

Loss of NH₂: Fragmentation involving the loss of the amino group as a radical (•NH₂) would result in a fragment at [M-16]⁺.

-

Ring Opening: The cyclobutane ring can undergo various ring-opening fragmentations, leading to a complex pattern of lower mass ions.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would be more likely to show a prominent protonated molecule [M+H]⁺ corresponding to the free amino acid.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Integrated Structural Analysis Workflow

A robust structural elucidation relies on the synergistic use of multiple analytical techniques.

Caption: Integrated workflow for structural analysis.

Conclusion and Future Perspectives

References

- 1. trans-3-Aminocyclobutanecarboxylic acid hydrochloride [cymitquimica.com]

- 2. trans-3-Aminocyclobutanecarboxylic acid hydrochloride [cymitquimica.com]

- 3. trans-3-amino-cyclobutanecarboxylic acid 97% | CAS: 74307-75-8 | AChemBlock [achemblock.com]

- 4. 74307-75-8|trans-3-Aminocyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. TRANS-3-AMINOCYCLOBUTANECARBOXYLIC ACID | 74307-75-8 [chemicalbook.com]

- 6. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of trans-3-Aminocyclobutane Derivatives in Neuropharmacology: A Technical Guide

Introduction: The Cyclobutane Scaffold - A Constrained Moiety with Unconstrained Potential

In the landscape of medicinal chemistry, the quest for novel scaffolds that impart favorable pharmacological properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a privileged motif in modern drug discovery.[1][2] Its unique puckered conformation and inherent strain energy confer a three-dimensional character that is increasingly sought after to escape the "flatland" of traditional aromatic ring systems.[1][3] This guide focuses on a particularly promising class of these compounds: trans-3-aminocyclobutane derivatives. The trans stereochemistry rigidly orients the amino group and another substituent on opposite faces of the cyclobutane ring, providing a well-defined vector for probing biological space. This structural rigidity is key to their ability to act as conformationally restricted analogs of endogenous neurotransmitters, leading to potent and selective interactions with key central nervous system (CNS) targets.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of trans-3-aminocyclobutane derivatives, with a primary focus on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and γ-aminobutyric acid (GABA) analogues. We will delve into the causality behind experimental choices in their design and evaluation, provide detailed protocols for their synthesis and biological characterization, and explore their therapeutic potential in neurodegenerative diseases.

I. Modulation of Excitatory and Inhibitory Neurotransmission

The therapeutic potential of trans-3-aminocyclobutane derivatives in neurology stems primarily from their ability to modulate the two principal neurotransmitter systems in the brain: the excitatory glutamatergic system and the inhibitory GABAergic system.

Antagonism of the N-methyl-D-aspartate (NMDA) Receptor

Excessive activation of the NMDA receptor, an ionotropic glutamate receptor, is implicated in a range of neurological disorders, including epilepsy and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] Consequently, the development of NMDA receptor antagonists has been a major focus of neuropharmacology.[5]

trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been identified as potent and selective antagonists of the NMDA receptor.[5] The cyclobutane core serves as a rigid scaffold that mimics the binding conformation of glutamate, while the substituents can be tailored to enhance affinity and selectivity.